![molecular formula C24H30O7 B584008 (+/-)-Hypophyllanthin CAS No. 78215-54-0](/img/structure/B584008.png)
(+/-)-Hypophyllanthin
Overview
Description
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. It could include the starting materials, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include reactions with other compounds, its behavior under various conditions, and any products formed during these reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting and boiling points, its solubility in various solvents, and its chemical stability .Scientific Research Applications
Immunomodulating Properties : Hypophyllanthin has potent immunomodulating properties, along with anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties. Its effects on the immune system, cancer, and other diseases provide insights into its pharmacological effects (Wan Azmira Wan Saidin et al., 2023).
Role in Modulating Immune System : Hypophyllanthin, as a bioactive metabolite in Phyllanthus species, plays a significant role in modulating both innate and adaptive immune systems. It has potential therapeutic benefits for treating immune-related diseases (I. Jantan et al., 2019).
Anti-Inflammatory Effects : Hypophyllanthin demonstrates anti-inflammatory effects by downregulating NF-κB/MAPKs/PI3K-Akt signaling pathways in in vitro cellular models (H. Harikrishnan et al., 2018).
Inhibition of P-glycoprotein : It inhibits the function of P-glycoprotein, crucial in drug resistance, as observed in Caco-2 cells (Naphassamon Sukhaphirom et al., 2013).
Protection Against Liver Toxicity : Hypophyllanthin has shown protective effects against carbon tetrachloride- and galactosamine-induced cytotoxicity in rat hepatocytes (K. Syamasundar et al., 1985).
Anticancer Activity : It exhibits significant anticancer activities against breast cancer in both in vitro and in vivo methods (Madhukiran Parvathaneni et al., 2014).
Endothelium-Independent Vasorelaxation : Hypophyllanthin significantly relaxes vascular tension through endothelium-independent mechanisms, potentially involving the blockade of Ca²⁺ entry into vascular smooth muscle cells (Marisa Inchoo et al., 2011).
Antiallergic Activity : Hypophyllanthin from Phyllanthus amarus exhibits antiallergic activity, potentially preventing the activation of the H1 receptor (Nur Zahirah Abd Rani et al., 2021).
Enhancing Cytotoxic Responses in Multidrug-Resistant Cells : Phyllanthin and hypophyllanthin enhance the cytotoxic response mediated by vinblastine with multidrug-resistant KB cells, suggesting an interaction with the P-glycoprotein (A. Somanabandhu et al., 1993).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCUHLNHSKZBW-LZJOCLMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857866 | |
Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Hypophyllanthin | |
CAS RN |
33676-00-5, 78215-54-0 | |
Record name | Hypophyllanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33676-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.